Meprednisone

Vue d'ensemble

Description

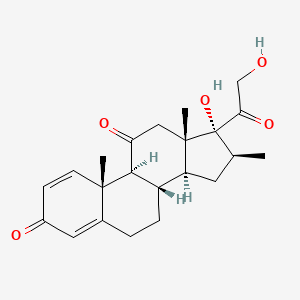

Meprednisone is a glucocorticoid and a methylated derivative of prednisone . It has anti-inflammatory and immunosuppressive activity . It is biologically inert and is converted to prednisolone in the liver .

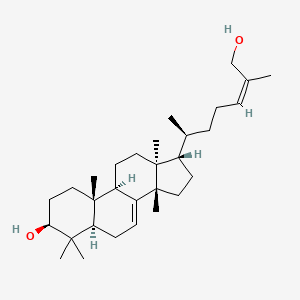

Molecular Structure Analysis

Meprednisone has a molecular formula of C22H28O5 and a molar mass of 372.461 g/mol . The IUPAC name is (16β)-17,21-dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione .Applications De Recherche Scientifique

1. Treatment of Systemic Lupus Erythematosus

Meprednisone, particularly in its intravenous form (methylprednisolone), is commonly used to treat severe manifestations of systemic lupus erythematosus (SLE). It has significant anti-inflammatory and immunosuppressive actions, making it effective in clinical trials for treating lupus nephritis and other serious SLE manifestations such as neuro-psychiatric lupus and vasculitis. However, it is associated with infectious complications, particularly in patients with hypoalbuminemia (Badsha & Edwards, 2003).

2. Recovery in Spinal Cord Injured Rats

Meprednisone demonstrates potential in aiding functional recovery after spinal cord injury. Studies in rats have shown that methylprednisolone-treated animals exhibited improved functional recoveries and motor evoked potentials compared to controls. This suggests a beneficial effect on neural conduction and functional recovery following spinal cord injuries (Lee et al., 2005).

3. In Vitro Myogenesis in Human Muscle

Meprednisone increases dystrophin levels by preventing myotube death during the myogenesis of normal human muscle in vitro. It inhibits the programmed death mechanism in myotubes, leading to increased levels of muscle-specific proteins, an effect that might be relevant in conditions like Duchenne muscular dystrophy (Sklar & Brown, 1991).

4. Binding Affinity with Human Serum Albumin

The binding abilities of mycophenolic sodium and meprednisone toward human serum albumin have been analyzed, which is crucial for understanding the distribution and side effects of these drugs in clinical practice. This study utilized nuclear magnetic resonance relaxation data and docking simulation to compare their binding affinities (Ma et al., 2016).

5. Induction of NK Cell Differentiation

Meprednisone promotes the differentiation of CD161+CD56+/- immature NK cells, inducing a rapid expression of NK cell markers and efficient cytolytic activity. This finding is significant in the context of patients undergoing hematopoietic stem cell transplant and receiving steroids to treat acute graft versus host disease (Vitale et al., 2008).

Mécanisme D'action

Target of Action

Meprednisone is a steroid anti-inflammatory drug . Its primary target is the glucocorticoid receptor (NR3C1) . This receptor is a protein inside cells that binds glucocorticoids, a class of steroid hormones. When activated by meprednisone, the glucocorticoid receptor can influence the transcription of various genes, leading to changes in the inflammatory and immune response .

Mode of Action

Meprednisone, as a glucocorticoid, diffuses through the cell membrane and binds to specific cytoplasmic receptors. This complex then enters the nucleus, where it binds to other transcriptional factors and to DNA. This binding process results in the induction and repression of genes that lead to its anti-inflammatory, immunosuppressive, and mild mineralocorticoid effect .

Biochemical Pathways

Glucocorticoids like meprednisone are known to inhibit phospholipase a2, which decreases the formation of arachidonic acid derivatives . They also inhibit NF-Kappa B and other inflammatory transcription factors, and promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

It is known that the metabolism of meprednisone can be influenced by other drugs . For example, the metabolism of meprednisone can be increased when combined with Abemaciclib, or decreased when combined with Clarithromycin .

Result of Action

The molecular and cellular effects of meprednisone’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, meprednisone can modulate the immune response and reduce inflammation. This makes it useful in treating conditions characterized by excessive inflammation or overactive immune responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of meprednisone. Many non-genetic factors, including age, sex, disease, organ function, concomitant therapy, drug adherence, and drug interactions, can influence the individual differences in drug response . Furthermore, genetic factors may also have a major influence on the efficacy of a drug and risk of side effects .

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDANAQULIKBQS-RNUIGHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023260 | |

| Record name | Meprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meprednisone | |

CAS RN |

1247-42-3 | |

| Record name | Methylprednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprednisone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meprednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U96J8P35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

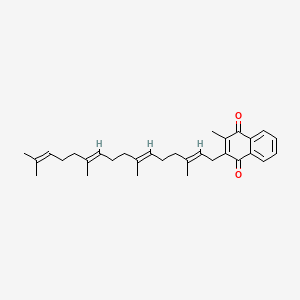

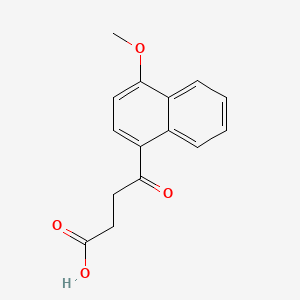

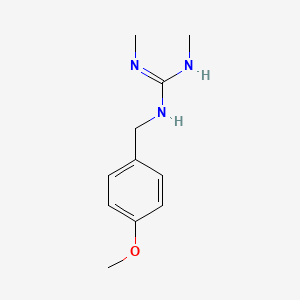

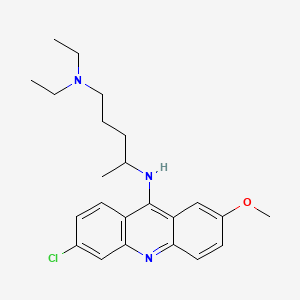

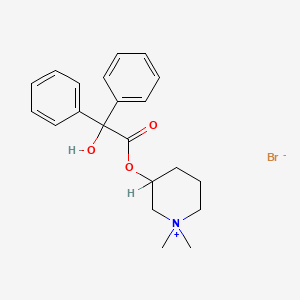

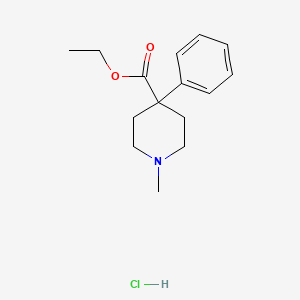

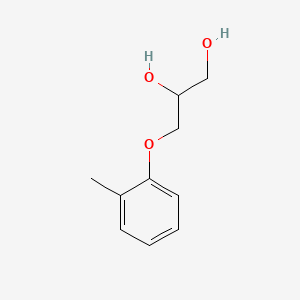

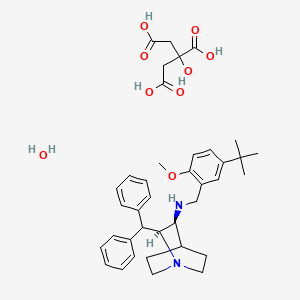

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

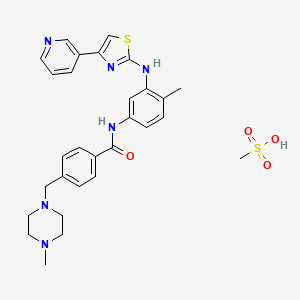

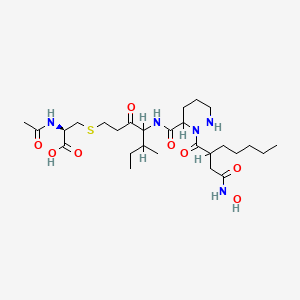

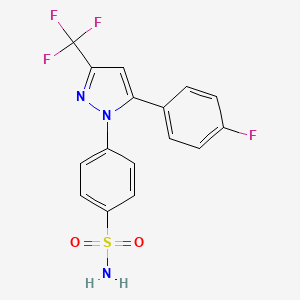

Feasible Synthetic Routes

Q & A

Q1: How does meprednisone exert its anti-inflammatory effects?

A1: Meprednisone itself is a prodrug that gets converted to its active metabolite, methylprednisolone, in the liver. Methylprednisolone acts by diffusing across cell membranes and binding to glucocorticoid receptors. [, ] This complex then translocates to the nucleus and influences gene transcription, ultimately leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. [, ]

Q2: Are there specific cell types targeted by meprednisone for its immunosuppressive action?

A2: Meprednisone exerts its immunosuppressive effects by targeting various immune cells, including T lymphocytes. [, ] It inhibits T cell activation, proliferation, and cytokine production, effectively suppressing the immune response. [, ]

Q3: What is the molecular formula and weight of meprednisone?

A3: The molecular formula of meprednisone is C22H28O5, and its molecular weight is 372.46 g/mol. []

Q4: Is there any available spectroscopic data regarding meprednisone's structure?

A4: X-ray crystallography studies have revealed that meprednisone's structure consists of a planar six-membered A ring, while its B and C rings adopt typical chair conformations. [] The D ring exists in a 13β,14α-half-chair conformation. [] Additionally, the B/C and C/D ring junctions are trans. []

Q5: What medical conditions are commonly treated with meprednisone?

A5: Meprednisone is prescribed for a variety of conditions requiring potent anti-inflammatory and immunosuppressive therapy. This includes idiopathic inflammatory myopathies, [] Graves' ophthalmopathy, [] idiopathic pulmonary fibrosis, [] and granulomatosis with polyangiitis. []

Q6: How does the initial dose of meprednisone impact relapse rates in certain diseases?

A6: In polymyalgia rheumatica, a high initial dose of meprednisone has been linked to a higher risk of relapse. [] Minimizing the initial glucocorticoid dose is crucial for preventing future disease exacerbations. []

Q7: What are some challenges associated with meprednisone treatment in certain patient populations?

A7: In patients with systemic lupus erythematosus, meprednisone, especially at high doses, can increase the risk of invasive fungal infections. [] Careful monitoring and management of immunosuppression are crucial for minimizing this risk.

Q8: Are there any known drug interactions associated with meprednisone use?

A8: Yes, meprednisone can interact with various medications. For example, in renal transplant patients, concurrent use of meprednisone and fenofibrate may increase the risk of mycophenolate-induced neutropenia. []

Q9: Can meprednisone be used safely during pregnancy?

A9: Information regarding the safety of meprednisone during pregnancy is limited. Analysis of patient information leaflets for anti-rheumatic drugs in Argentina suggests that data on pregnancy and lactation for such medications, including meprednisone, are often insufficient. []

Q10: What are potential research areas for improving meprednisone therapy?

A10: Research focused on biomarkers could significantly enhance meprednisone therapy. Identifying biomarkers that predict treatment response and potential adverse effects, such as susceptibility to invasive fungal infections, would be invaluable for personalized treatment strategies. []

Q11: Are there alternative treatment options being explored for conditions commonly treated with meprednisone?

A11: Yes, for instance, in cases of idiopathic granulomatous mastitis, ductal lavage is being investigated as a potential alternative to oral corticosteroids like meprednisone. [] This approach aims to provide a less immunosuppressive treatment option.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.